4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Overview
Description
4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a chemical compound known for its significant application in various scientific research fields. This compound, with its complex structure, exhibits unique properties that make it valuable in multiple domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process involving intermediate compounds. The initial steps often involve the formation of the core imidazo[2,1-f]purine structure, followed by the introduction of the isopentyl and trimethyl groups. The sulfonamide group is then added through a series of sulfonation reactions.
Industrial Production Methods
In industrial settings, the synthesis of 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide follows streamlined processes to maximize yield and purity. This often involves the use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under controlled conditions to form different oxidation states.
Reduction: : Reductive reactions can modify its functional groups, altering its activity.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired product.
Major Products
The major products from these reactions vary depending on the conditions used but generally include modified versions of the original compound with altered functional groups that may have different chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.
Biology
Biologically, it serves as a key molecule in the investigation of cellular processes due to its ability to interact with various biological pathways.
Medicine
Medically, the compound is explored for its potential therapeutic effects. Research into its interaction with specific proteins and enzymes aims to uncover new treatments for diseases.
Industry
In industrial applications, it’s employed in the production of specialty chemicals. Its stability and reactivity make it valuable in manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. This interaction often involves binding to the active site of the target molecule, altering its activity. The exact pathways can vary but typically involve modulation of biochemical pathways crucial to the target organism or cell.
Comparison with Similar Compounds
Similar Compounds
4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
4-(3-isopentyl-1,6,7-trimethyl-2,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-(3-isopentyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide lies in its specific molecular structure, which grants it distinct chemical properties and biological activity compared to similar compounds. The presence of the isopentyl group and the specific arrangement of functional groups contribute to its unique reactivity and applications.
Properties
IUPAC Name |
4-[4,7,8-trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4S/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)15-6-8-16(9-7-15)32(22,30)31/h6-9,12H,10-11H2,1-5H3,(H2,22,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLQWVHURSGZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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